N-butyl-3-chloropyrazin-2-amine

Description

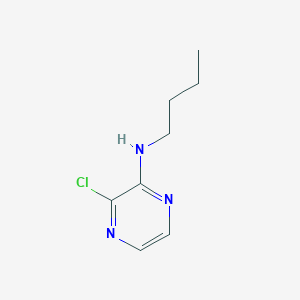

N-Butyl-3-chloropyrazin-2-amine is a pyrazine derivative featuring a chloro substituent at position 3 and a butyl group attached to the amine at position 2.

Properties

Molecular Formula |

C8H12ClN3 |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

N-butyl-3-chloropyrazin-2-amine |

InChI |

InChI=1S/C8H12ClN3/c1-2-3-4-11-8-7(9)10-5-6-12-8/h5-6H,2-4H2,1H3,(H,11,12) |

InChI Key |

WIFRRANCTYSRGA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=NC=CN=C1Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3-chloropyrazin-2-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This method typically involves the coupling of a boronic acid derivative with a halogenated pyrazine compound under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N-butyl-3-chloropyrazin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed:

Substitution Reactions: Products include various substituted pyrazines, depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, such as pyrazine N-oxides or reduced amines.

Scientific Research Applications

Chemistry: N-butyl-3-chloropyrazin-2-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in the development of inhibitors for specific enzymes and receptors, such as protein tyrosine phosphatases, which are involved in various cellular processes .

Industry: The compound is used in the production of agrochemicals and other industrial chemicals. Its reactivity and stability make it suitable for various applications, including the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of N-butyl-3-chloropyrazin-2-amine involves its interaction with specific molecular targets. For example, it can inhibit the activity of protein tyrosine phosphatases by binding to their active sites. This inhibition can affect cellular signaling pathways, leading to changes in cell proliferation, migration, and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties based on the evidence:

Key Comparisons:

Substituent Effects :

- Alkyl Chain Length : The butyl group in the target compound increases lipophilicity compared to the isopropyl analog (logP ~2.8 vs. ~2.2 inferred), which may improve bioavailability but reduce aqueous solubility .

- Halogen Position : The 3-chloro substituent in pyrazine derivatives directs electrophilic substitution to position 5, whereas 5-bromo-3-chloropyrazin-2-amine () may exhibit divergent reactivity due to bromine’s larger atomic radius .

Heterocyclic Core Differences :

- Pyrazine vs. pyridine (): Pyrazine’s electron-deficient nature enhances susceptibility to nucleophilic attack compared to pyridine, which has a localized lone pair on nitrogen. This difference could influence binding to biological targets (e.g., enzymes or receptors) .

Synthetic Accessibility :

- While N-isopropyl-3-chloropyrazin-2-amine is synthesized via dehydrosulfurization (similar to methods in ), the butyl analog may require tailored alkylation conditions to avoid byproducts from longer-chain substituents .

Limitations and Data Gaps

- Direct experimental data (e.g., melting point, solubility) for this compound are absent in the evidence; inferences rely on structural analogs.

- Biological activity data (e.g., IC₅₀ values) are unavailable, requiring further empirical study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.